molecular formula C29H27BrN4O3S B308189 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Katalognummer B308189
Molekulargewicht: 591.5 g/mol
InChI-Schlüssel: FZOWFRRAEDHQSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively.

Wirkmechanismus

The mechanism of action of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it is believed that the compound exerts its anticancer and antibacterial effects by inhibiting specific enzymes and pathways involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and replication.
Biochemical and Physiological Effects:
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and it has been shown to have low toxicity and good bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has good solubility in various solvents. It has also been shown to have low toxicity and good bioavailability in animal models. However, the compound has some limitations for lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.

Zukünftige Richtungen

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several potential future directions. The compound can be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. The compound can also be tested for its efficacy in various animal models of cancer and bacterial infections. The compound can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Overall, 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown promising potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesemethoden

The synthesis of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multi-step process that includes the condensation of various starting materials, such as 2-bromo-5-nitrophenol, benzyl bromide, butyl mercaptan, and 1,2,4-triazine. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown potential applications in various scientific research fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its anticancer, antitumor, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been tested for its antibacterial activity against various bacterial strains, including MRSA.

Eigenschaften

Produktname

1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Molekularformel

C29H27BrN4O3S

Molekulargewicht

591.5 g/mol

IUPAC-Name

1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C29H27BrN4O3S/c1-3-4-16-38-29-31-27-26(32-33-29)22-12-8-9-13-24(22)34(19(2)35)28(37-27)23-17-21(30)14-15-25(23)36-18-20-10-6-5-7-11-20/h5-15,17,28H,3-4,16,18H2,1-2H3

InChI-Schlüssel

FZOWFRRAEDHQSJ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Kanonische SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.